5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile
Overview
Description
5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential therapeutic applications and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the condensation of 2-aminonicotinonitrile with methyl ethyl ketone in the presence of a base, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation typically yields naphthyridine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In synthetic chemistry, 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines. Additionally, it exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound, which lacks the methyl and carbonitrile groups.
2-Oxo-1,6-naphthyridine: Similar structure but without the methyl group.
3-Cyano-1,6-naphthyridine: Lacks the methyl and oxo groups.
Uniqueness
5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is unique due to the presence of both the methyl and carbonitrile groups, which enhance its reactivity and biological activity. These functional groups allow for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-6-8-4-7(5-11)10(14)13-9(8)2-3-12-6/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUPZBQOTRFJQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C(=O)N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420814 | |
Record name | 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88877-04-7 | |
Record name | 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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